

andrographolide molecular docking scores versus control drugs

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Compound Focus: Andrographoside

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Molecular Docking Scores: Andrographolide vs. Key Targets

The table below summarizes the binding affinity data for andrographolide from various studies. A more negative binding energy (kcal/mol) indicates a stronger and more favorable binding interaction.

Table 1: Direct Molecular Docking Scores of Andrographolide

Target Protein	Associated Condition	Andrographolide Binding Affinity (kcal/mol)	Control / Context	Source
PI3K	Chondrosarcoma [1]	< -5.0	Core target identified via network pharmacology [1]	Experimental Study [1]
AKT	Chondrosarcoma [1]	< -5.0	Core target identified via network pharmacology [1]	Experimental Study [1]

Target Protein	Associated Condition	Andrographolide Binding Affinity (kcal/mol)	Control / Context	Source
mTOR	Chondrosarcoma [1]	< -5.0	Core target identified via network pharmacology [1]	Experimental Study [1]
SRC	Gastric Cancer [2]	-9.2	Identified as a potential hub target [2]	Experimental Study [2]
AKT1	Gastric Cancer [2]	-8.8	Identified as a potential hub target [2]	Experimental Study [2]
STAT3	Gastric Cancer [2]	-8.7	Identified as a potential hub target [2]	Experimental Study [2]
MAPK1	Gastric Cancer [2]	-8.3	Identified as a potential hub target [2]	Experimental Study [2]
TP53	Gastric Cancer [2]	-7.1	Identified as a potential hub target [2]	Experimental Study [2]
HSP90AA1	Gastric Cancer [2]	-6.5	Identified as a potential hub target [2]	Experimental Study [2]
MMP9	Asthma [3]	Higher Affinity	Compared to other potential targets like PRKCA, JAK2 [3]	Experimental Study [3]
VDAC	Colorectal Cancer [4]	High Affinity	Identified as a direct binding target [4]	Experimental Study [4]

Comparative Docking in a Specific Study

One study provided a direct comparison between andrographolide and a control drug against the same target.

Table 2: Direct Comparison with a Control Drug (SARS-CoV-2 Main Protease)

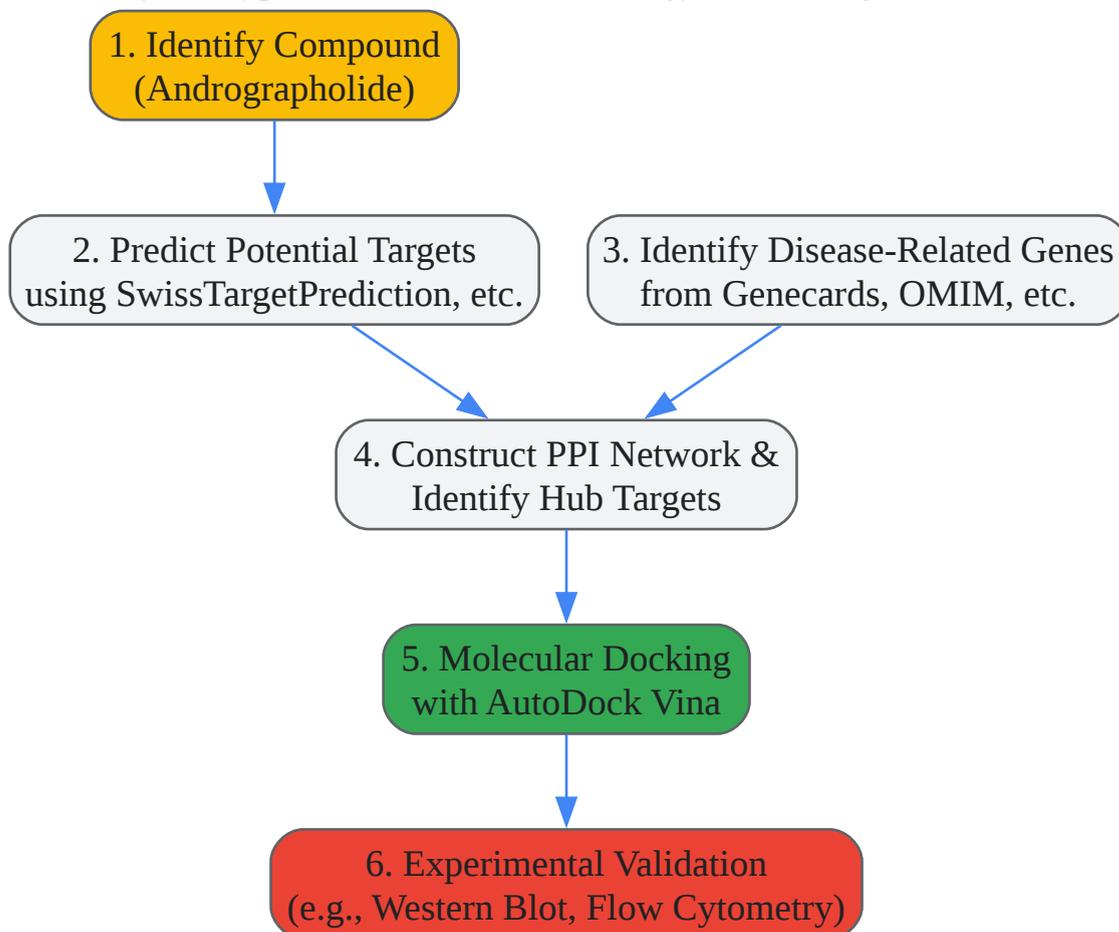
Compound	Binding Affinity (kcal/mol)	Remarks	Source
Andrographolide	-7.6	Compared to control drugs for COVID-19 [5]	Computational Study [5]
Hydroxychloroquine	-6.4	Used as a control drug in this study [5]	Computational Study [5]

> **Note:** This data comes from a computational study published in 2020 [5]. The binding affinity is more favorable for andrographolide in this specific simulation, but this is a single data point and requires experimental validation.

Overview of Experimental Protocols

The molecular docking data presented relies on standardized computational and experimental workflows. The following diagram outlines the general process used in these studies, particularly those employing network pharmacology.

Figure: Typical Network Pharmacology & Docking Workflow



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The key methodological steps are:

- **Ligand Preparation:** The 3D chemical structure of andrographolide was obtained from the PubChem database in SDF or SMILES format, followed by energy minimization [2] [1] [3].
- **Protein Preparation:** Crystal structures of target proteins were downloaded from the Protein Data Bank (PDB). Water molecules and heteroatoms were removed, and hydrogen atoms were added [2] [1].
- **Docking Simulation:** Docking was performed using **AutoDock Vina** or similar software [2]. The binding pocket was often defined based on known active sites, and the strength of the interaction is reported as a predicted binding affinity (kcal/mol) [2] [1].
- **Validation:** In several studies, docking predictions were followed by experimental validation in vitro or in vivo to confirm the biological relevance of the interaction [2] [1] [4].

Interpretation of Key Findings

The data suggests that andrographolide can bind with high affinity to a diverse set of proteins implicated in cancer and inflammatory diseases. Two major mechanistic pathways have been elucidated:

- **Targeting the PI3K/Akt/mTOR Pathway:** This is a well-known signaling cascade that promotes cell growth and survival, often dysregulated in cancer. The strong docking scores for PI3K, Akt, and mTOR suggest andrographolide may directly interfere with this pathway, which has been experimentally validated to suppress cancer cell migration and invasion [2] [1].
- **Immunomodulation via the cGAS-STING Axis:** Recent research in colorectal cancer indicates that andrographolide binds to the mitochondrial protein VDAC. This interaction can trigger the release of mitochondrial DNA, activating the cGAS-STING innate immune pathway and potentially enhancing anti-tumor immunity [4].

The diagram below summarizes these two primary mechanisms.

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References

1. Frontiers | Andrographolide suppresses chondrosarcoma cell... [frontiersin.org]
2. Exploring the mechanism of andrographolide in the treatment of... [nature.com]
3. Integration of network pharmacology and experimental validation to... [bioresourcesbioprocessing.springeropen.com]
4. potentiates anti-tumor immunity in colorectal cancer... Andrographolide [jgo.amegroups.org]
5. (PDF) Determining Andrographolide potential against COVID 19 and... [academia.edu]

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